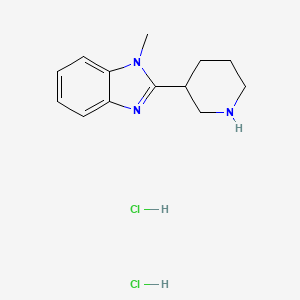

1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride

Description

Properties

IUPAC Name |

1-methyl-2-piperidin-3-ylbenzimidazole;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3.2ClH/c1-16-12-7-3-2-6-11(12)15-13(16)10-5-4-8-14-9-10;;/h2-3,6-7,10,14H,4-5,8-9H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPTVSUGJEOZBHW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2N=C1C3CCCNC3.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride typically involves the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by cyclization and subsequent functionalization to introduce the piperidine ring. Common synthetic routes include:

Condensation Reactions: Using o-phenylenediamine and carboxylic acid derivatives under acidic or basic conditions.

Cyclization: Formation of the benzimidazole ring through intramolecular cyclization.

Functionalization: Introduction of the piperidine ring via nucleophilic substitution or other suitable reactions.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include:

Batch Reactors: For controlled synthesis and monitoring of reaction parameters.

Continuous Flow Reactors: For efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride undergoes various chemical reactions, including:

Oxidation: Conversion to corresponding N-oxides using oxidizing agents.

Reduction: Reduction of the benzimidazole ring or piperidine ring using reducing agents.

Substitution: Nucleophilic or electrophilic substitution reactions on the benzimidazole or piperidine ring.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogenating agents, alkylating agents.

Major Products Formed

N-Oxides: Formed through oxidation reactions.

Reduced Derivatives: Formed through reduction reactions.

Substituted Derivatives: Formed through substitution reactions.

Scientific Research Applications

1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

Interacting with Receptors: Modulating receptor activity to produce therapeutic effects.

Affecting Cellular Pathways: Influencing cellular signaling pathways to alter cell behavior.

Comparison with Similar Compounds

Key Observations:

- Substituent Position : The 3-piperidinyl group in the target compound distinguishes it from positional isomers (e.g., HA-3160, QY-3870), which may exhibit divergent receptor binding due to steric or electronic effects .

- Biological Activity : QC-2350, a benzimidazole with a pyrrolidinylmethyl group, demonstrates selective HO-2 inhibition, suggesting that the 3-piperidinyl substituent in the target compound may confer different isoform selectivity .

Functional Analogues in Pharmacological Studies

- 1-[1-(1-Methylcyclooctyl)-4-piperidinyl]-2-[(3R)-3-piperidinyl]-1H-benzimidazole: This trihydrochloride derivative (CAS: Not provided) includes a bulky methylcyclooctyl group, enhancing lipophilicity and NOP receptor agonism, unlike the simpler 1-methyl substitution in the target compound .

Physicochemical and Pharmacokinetic Properties

Notes:

- The dihydrochloride salt form in the target compound and QC-2350 improves aqueous solubility, critical for in vitro assays .

- QC-2350’s higher LogP reflects its phenylethyl group, which may enhance membrane permeability but reduce solubility .

Research Findings and Implications

- HO-2 Selectivity : While QC-2350 is a proven HO-2 inhibitor, the target compound’s 3-piperidinyl group may shift activity toward other targets, such as neurotransmitter receptors, due to reduced steric bulk .

- Synthetic Accessibility : The target compound’s simpler structure (vs. QC-2350) allows easier scale-up, as evidenced by its commercial availability from multiple suppliers .

- Positional Isomerism : The 3-piperidinyl isomer shows distinct NMR shifts compared to 2- or 4-piperidinyl analogues, suggesting unique electronic environments .

Biological Activity

1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, cytotoxicity, and therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a benzimidazole core with a piperidine substituent, which is significant for its interaction with biological targets. The structural formula can be represented as follows:

The biological activity of this compound is attributed to its ability to modulate various cellular processes. It has been shown to interact with specific receptors and enzymes, influencing pathways related to cell proliferation and apoptosis.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit specific kinases involved in cancer cell proliferation.

- Receptor Modulation : It can act as an antagonist or agonist at certain neurotransmitter receptors, impacting neurological functions.

Cytotoxic Activity

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The following table summarizes the findings:

| Cell Line | IC50 (μM) | Reference |

|---|---|---|

| K562 (Leukemia) | 8.0 | |

| U937 (Leukemia) | 10.5 | |

| HL60 (Leukemia) | 9.5 | |

| Jurkat (T-cell) | 11.0 | |

| U266 (Multiple Myeloma) | 7.5 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. These results demonstrate significant antiproliferative activity, comparable to established chemotherapeutic agents.

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Antitumor Activity : A study conducted on various leukemia cell lines demonstrated that the compound effectively reduced cell viability, suggesting its potential as a chemotherapeutic agent.

- Neuroprotective Effects : Research indicated that the compound could protect neuronal cells from oxidative stress-induced apoptosis, providing insights into its potential use in neurodegenerative diseases.

Pharmacological Applications

The diverse biological activities observed suggest several pharmacological applications:

- Cancer Therapy : Due to its cytotoxic properties against cancer cells, it may serve as a lead compound for developing new anticancer drugs.

- Neurological Disorders : Its ability to modulate neurotransmitter receptors positions it as a candidate for treating conditions such as depression and anxiety.

Q & A

Basic: What are the recommended methods for synthesizing 1-Methyl-2-(3-piperidinyl)-1H-benzimidazole dihydrochloride in a laboratory setting?

Answer:

The synthesis involves multi-step organic reactions:

Core Formation : Cyclocondensation of substituted o-phenylenediamine derivatives with 3-piperidinyl precursors under acidic conditions (e.g., HCl catalysis) to form the benzimidazole core.

N-Methylation : Use methylating agents (e.g., methyl iodide) in polar aprotic solvents (DMF) at 60–80°C for 12–24 hours.

Salt Formation : Treat the free base with concentrated hydrochloric acid (2 eq.) in ethanol, followed by recrystallization from ethanol/water mixtures. Monitor purity via TLC (silica gel, chloroform:methanol 9:1) or HPLC (C18 column, 0.1% TFA gradient) to ensure >98% purity .

Basic: What analytical techniques are essential for characterizing the purity and structure of this compound?

Answer:

- Structural Confirmation :

- 1H/13C NMR (400 MHz, DMSO-d6): Benzimidazole protons (δ 7.2–8.1 ppm), piperidine methylene signals (δ 2.5–3.5 ppm).

- ESI-MS : Expected [M+H]+ at m/z 215.14 (theoretical molecular weight: 215.29 g/mol).

- Purity Analysis :

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies?

Answer:

Discrepancies may arise from pharmacokinetic factors or metabolite interference. Follow this protocol:

Pharmacokinetic Profiling : Measure plasma/tissue concentrations via LC-MS/MS after single-dose administration in rodent models.

Metabolite Identification : Use high-resolution mass spectrometry (HRMS/MS) to detect phase I/II metabolites.

Target Engagement Assays : Perform ex vivo binding studies (e.g., radioligand displacement) to confirm target specificity.

Cross-Species Validation : Compare activity in human hepatocyte models vs. animal tissues to assess metabolic stability .

Advanced: What strategies optimize the compound's solubility for pharmacological studies without structural modification?

Answer:

- Co-Solvent Systems : Test PEG-400/water (30:70 v/v) with phase solubility studies.

- Cyclodextrin Complexation : Prepare β-cyclodextrin inclusion complexes (1:2 molar ratio) via kneading method; validate by ROESY NMR.

- Nanoformulation : Use antisolvent precipitation with HPMC stabilizer to generate nanocrystals (DLS <200 nm).

- pH Adjustment : Leverage dihydrochloride salt solubility in citrate buffer (pH 3.0) for intravenous formulations .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:

- PPE Requirements : Nitrile gloves, ANSI Z87.1 goggles, and Type 5/6 chemical-resistant lab coats.

- Containment : Conduct all operations in Class II biosafety cabinets with HEPA filtration.

- Spill Management : Neutralize with 10% sodium bicarbonate, followed by adsorption using activated carbon.

- Waste Disposal : Incinerate at >850°C with alkaline scrubbers to prevent dioxin formation. Document all exposures per OSHA 29 CFR 1910.1450 .

Advanced: How can computational chemistry guide the design of derivatives with reduced genotoxicity while maintaining target affinity?

Answer:

QSAR Modeling : Train models using Ames test data to predict mutagenicity (e.g., TOPKAT or Derek Nexus).

Molecular Dynamics : Simulate DNA adduct formation (AMBER force field) to identify intercalation-prone regions.

Free Energy Perturbation (FEP) : Calculate binding energy changes for piperidine-substituted analogs.

Validation : Synthesize top candidates and assess genotoxicity via micronucleus assays (OECD 487) .

Basic: What are the key considerations for designing dose-response experiments with this compound?

Answer:

- Range-Finding : Start with 0.1–100 µM in in vitro assays (e.g., MTT proliferation).

- Vehicle Controls : Use DMSO (<0.1% final concentration) to avoid solvent toxicity.

- Time Course : Evaluate acute (24 h) vs. chronic (72 h) exposure in cell cultures.

- Statistical Power : Employ ≥3 biological replicates with ANOVA followed by post-hoc Tukey tests .

Advanced: How can crystallographic data resolve uncertainties in the compound's stereochemical configuration?

Answer:

- Single-Crystal X-ray Diffraction : Use SHELXL for structure refinement (Mo Kα radiation, λ = 0.71073 Å).

- Chiral Validation : Compare experimental Flack parameter (±0.05) with calculated values from PLATON.

- Hirshfeld Surface Analysis : Map intermolecular interactions (e.g., H-bonding with chloride ions) to confirm salt formation .

Basic: What are the documented biological targets and mechanisms of action for this compound?

Answer:

- Primary Target : DNA gyrase inhibition (IC50 = 2.3 µM in E. coli), characteristic of nitrofuran antibiotics.

- Secondary Effects : ROS generation via redox cycling, leading to oxidative DNA damage.

- Species Selectivity : 10-fold higher potency in Gram-negative vs. Gram-positive bacterial models .

Advanced: What experimental approaches can differentiate between on-target and off-target effects in cellular assays?

Answer:

CRISPR Knockout : Generate target gene (e.g., gyrB)-null cell lines; compare IC50 shifts.

Chemical Proteomics : Use immobilized compound pulldowns with SILAC-based MS identification.

Rescue Experiments : Transfect wild-type vs. mutant target plasmids into HEK293T cells and assess phenotype reversal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.